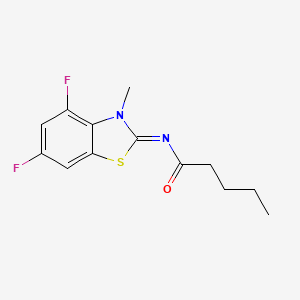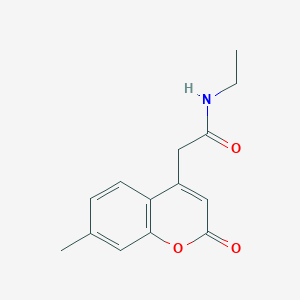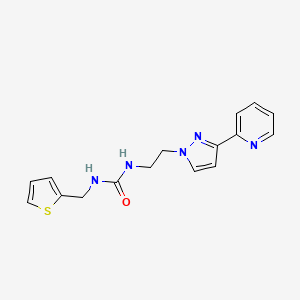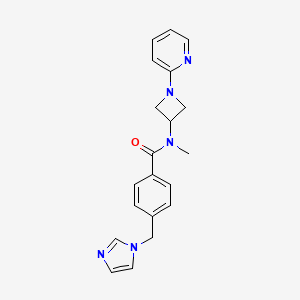![molecular formula C25H24N4O3S2 B2571020 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide CAS No. 1115866-65-3](/img/structure/B2571020.png)
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide” is a chemical compound with the molecular formula C18H15F3N4O3S . It has an average mass of 424.397 Da and a mono-isotopic mass of 424.081696 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Pyridazinone Compounds and COX-2 Inhibition
Pyridazinone compounds, related to the chemical structure , have been recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2). Specifically, a compound named ABT-963, which shares structural similarity, has demonstrated significant COX-2 inhibition, leading to reduced prostaglandin E2 production and alleviation of inflammation and pain associated with arthritis. This highlights the compound's potential in anti-inflammatory and pain-relief applications without the common side effects of traditional NSAIDs (Asif, 2016).
Thiazole Derivatives and Pharmacological Activity
Thiazole, a core component of the compound , is known for its diverse pharmacological properties. Recent studies and patents have shed light on thiazole derivatives exhibiting significant antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. This positions thiazole-based compounds, including the one you're interested in, as promising candidates in the development of new drugs targeting a wide range of conditions, owing to their potential therapeutic applications and lower side-effect profiles (Leoni et al., 2014).
Metabotropic Glutamate Receptor Antagonists and CNS Applications
Compounds targeting the central nervous system (CNS) function by modulating metabotropic glutamate receptors (mGluRs) have shown promise. Specifically, mGluR5 antagonists like MPEP and MTEP, structurally related to your compound, have been researched for their potential utility in neurodegeneration, addiction, anxiety, and pain management. This suggests a potential role for your compound in similar CNS-related therapeutic applications, given its structural similarities and potential receptor interactions (Lea & Faden, 2006).
Synthesis and Applications of Pyridazine and Pyridazone Analogues
The synthesis methods and biological activities related to pyridazine and pyridazinone, which share a structural resemblance to the compound , have been extensively reviewed. These compounds are noted for their relevance to the cardiovascular system and their various biological activities, suggesting potential applications in cardiovascular therapeutics and other areas where pyridazine's properties can be leveraged (Jakhmola et al., 2016).
Properties
IUPAC Name |
2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-15-4-6-17(7-5-15)13-26-22(31)14-33-25-28-20(12-21(30)29-25)23-16(2)27-24(34-23)18-8-10-19(32-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,26,31)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFOYUQVGMSFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)


![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)


![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2570956.png)

